
5-Chloro-2,3-dimethylquinoxaline
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Overview
Description
5-Chloro-2,3-dimethylquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a chlorine atom at position 5 and methyl groups at positions 2 and 2. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions and π-π stacking interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,3-diaminotoluene with 1,2-dichloroethane in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the cyclization of 2-chloro-3,4-dimethylbenzene-1,2-diamine with glyoxal in the presence of an acid catalyst . This reaction also requires reflux conditions and yields the desired quinoxaline derivative after purification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.
Key Reagents and Conditions:
-
Ammonia/Amines : Reacts with aqueous ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to yield 5-amino-2,3-dimethylquinoxaline derivatives .
-
Thiols : Treatment with aryl/alkyl thiols in the presence of K₂CO₃ produces 5-thioether derivatives .
Table 1: Substitution Reaction Outcomes
Oxidation and Reduction Reactions
The methyl groups and quinoxaline ring participate in redox reactions.
Oxidation:
-
Selenium Dioxide (SeO₂) : Selectively oxidizes methyl groups to carbonyls. Regioselectivity depends on electronic effects of substituents .
Table 2: Oxidation Regioselectivity Trends
Substituent (Position 6) | Preferred Oxidation Site | Ratio (a:b)* | Reference |
---|---|---|---|
Electron-Withdrawing (Cl) | Position 2 | 3:1 | |
Electron-Donating (OCH₃) | Position 3 | 1:2 |
*Regioisomer a: oxidation at position 2; Regioisomer b: oxidation at position 3.
Reduction:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ reduces the quinoxaline ring to a tetrahydroquinoxaline derivative .
Cross-Coupling Reactions
The chlorine substituent enables transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling:
Table 3: Representative Coupling Partners and Yields
Boronic Acid | Product | Yield (%) | Reference |
---|---|---|---|
Phenylboronic acid | 5-Phenyl-2,3-dimethylquinoxaline | 85 | |
4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dimethylquinoxaline | 76 |
Condensation Reactions
The quinoxaline core participates in annulation and cyclocondensation reactions.
With α-Dicarbonyl Compounds:
-
Reacts with glyoxal or benzil in acidic media to form extended heterocyclic systems (e.g., naphthoquinoxalines) .
Mechanism Highlights:
-
Nucleophilic attack by the quinoxaline nitrogen on the carbonyl carbon .
-
Dehydration and aromatization to yield fused quinoxaline derivatives .
Photochemical Reactions
Under UV irradiation, the compound undergoes electron-transfer processes, forming dimeric or oxidized products .
Example:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Chloro-2,3-dimethylquinoxaline exhibits notable antimicrobial properties, particularly against various strains of bacteria. Research has shown that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain quinoxaline compounds possess activity comparable to clinically used antibiotics, making them potential candidates for new antimicrobial agents .
Anticancer Properties
Quinoxalines, including this compound, have been investigated for their anticancer activities. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. A study highlighted the ability of certain quinoxaline derivatives to selectively target cancer cell lines while exhibiting minimal toxicity to normal cells .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of quinoxaline derivatives suggest that they may play a role in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been noted as a significant area of interest .
Organic Synthesis
Building Blocks for Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals. Researchers have utilized it in various synthetic pathways to develop new compounds with enhanced biological activities .
Catalytic Applications
The compound has been employed in catalytic systems for synthesizing other heterocycles. For example, it can act as a catalyst or reactant in reactions aimed at producing substituted quinoxalines or related compounds under mild conditions. This aspect is particularly valuable in green chemistry initiatives aimed at reducing environmental impact during chemical synthesis .
Material Science
Electroluminescent Materials
In material science, quinoxalines have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of electroluminescent devices .
Dyes and Pigments
Quinoxaline derivatives are also being studied for their applications as dyes and pigments due to their vibrant colors and stability under various conditions. Their ability to absorb light across a range of wavelengths makes them suitable for use in various industrial applications .
Data Summary Table
Case Studies
-
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects comparable to standard antibiotics . -
Anticancer Mechanism Exploration
Research focused on the anticancer mechanisms of this compound revealed its ability to induce cell cycle arrest and apoptosis in human cancer cell lines. This study provided insights into its potential as a therapeutic agent against specific types of cancer . -
Synthesis Methodology Development
A novel eco-friendly synthesis method utilizing ammonium chloride as a catalyst was developed for producing quinoxalines, including this compound. This method demonstrated high yields and reduced environmental impact compared to traditional methods .
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethylquinoxaline varies depending on its application. In biological systems, it often targets specific enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . In anticancer applications, it may induce apoptosis in cancer cells by interacting with DNA or other cellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 6-Chloro-2,3-dimethylquinoxaline
The positional isomer 6-chloro-2,3-dimethylquinoxaline (CAS 17911-93-2) shares the same molecular formula (C₁₀H₉ClN₂) and molecular weight (192.65 g/mol) but differs in the chlorine substituent’s location. Key differences include:
- Physical Properties : The 6-chloro isomer has a density of 1.246 g/cm³ and a boiling point of 293.1°C, compared to the unreported values for the 5-chloro derivative. Its higher boiling point may reflect differences in intermolecular interactions due to substituent positioning .
- Synthetic Utility : The 6-chloro isomer is used in coordination chemistry for synthesizing metal complexes, whereas the 5-chloro derivative is more commonly employed in pharmaceutical intermediates .
Table 1. Comparison of Chloro-Dimethylquinoxaline Isomers
Property | 5-Chloro-2,3-dimethylquinoxaline | 6-Chloro-2,3-dimethylquinoxaline |
---|---|---|
Molecular Weight (g/mol) | 192.65 | 192.65 |
Boiling Point (°C) | Not reported | 293.1 |
Key Applications | Pharmaceutical intermediates | Metal complex synthesis |
Parent Compound: 2,3-Dimethylquinoxaline
The unchlorinated parent compound, 2,3-dimethylquinoxaline (CAS 2379-55-7), lacks the chlorine atom, resulting in distinct physicochemical and reactivity profiles:
- Physical Properties : Melting point (104–106°C) is significantly lower than chloro derivatives, highlighting the impact of halogenation on lattice stability .
- Reactivity: The absence of chlorine reduces electrophilicity, making it less reactive in substitution reactions compared to this compound .
Dichloro Derivatives: 2,3-Dichloro-6-methylquinoxaline
2,3-Dichloro-6-methylquinoxaline (CAS 39267-05-5) features two chlorine atoms and a methyl group. Key distinctions include:
- Reactivity : The dichloro structure enhances electrophilicity, enabling sequential nucleophilic substitutions (e.g., with amines or thiols) to generate diverse heterocycles .
- Biological Activity: Dichloro derivatives are prevalent in kinase inhibitors and antimicrobial agents, whereas mono-chloro analogs like this compound are less studied for direct bioactivity .
Functionalized Derivatives: 2,3-Dimethyl-quinoxaline-5-carboxylic Acid
Introduction of a carboxylic acid group (CAS 6924-67-0) drastically alters properties:
- Solubility : The carboxylic acid group improves aqueous solubility, making it suitable for drug formulation, whereas the chloro-methyl derivative is more lipophilic .
- Applications: Used as a chelating agent or metalloenzyme mimic, contrasting with the intermediate role of this compound .
Complex Pharmacological Analogs: NCDOB and HR498211
- NCDOB: A 5-chloro-2,3-dihydrobenzimidazolyl-piperidinyl derivative acts as a sphingolipid metabolism inhibitor, demonstrating how chloro-quinoxaline motifs enhance target binding .
- HR498211: A boronic ester-functionalized quinoxaline (CAS 2173082-41-0) highlights the scaffold’s adaptability in kinase inhibitor design .
Table 2. Key Functionalized Quinoxaline Derivatives
Compound | Functional Groups | Application |
---|---|---|
This compound | Cl, 2×CH₃ | Synthetic intermediate |
NCDOB | Cl, dihydrobenzimidazole, piperidine | Enzyme inhibition |
HR498211 | Cl, methoxy, boronic ester | Kinase inhibitor |
Structural and Crystallographic Insights
The crystal structure of 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran () provides a model for understanding steric and electronic effects:
- Dihedral Angles: The benzofuran core’s 76.99° dihedral angle with the sulfonyl group suggests steric hindrance from methyl substituents, analogous to 2,3-dimethylquinoxaline derivatives .
- Intermolecular Interactions: C-H⋯O hydrogen bonding and π-π stacking (3.976 Å) are critical for solid-state stability, a feature shared with chloro-quinoxalines .
Biological Activity
5-Chloro-2,3-dimethylquinoxaline (CDMQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets, toxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the chemical formula C10H9ClN2 and is classified as a quinoxaline derivative. Its structure allows for various substitutions that can significantly influence its biological activity.
Anticholinesterase Activity
Recent studies have shown that quinoxaline derivatives, including CDMQ, exhibit significant acetylcholinesterase (AChE) inhibitory activity. The compound demonstrated an IC50 value of approximately 0.077 µM, indicating potent inhibition compared to other known inhibitors like tacrine and galanthamine . This suggests that CDMQ could be a promising candidate for treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission.
Table 1: AChE Inhibition Potency of Quinoxaline Derivatives
Compound | IC50 (µM) |
---|---|
This compound | 0.077 |
Tacrine | 0.11 |
Galanthamine | 0.59 |
Antimicrobial Activity
CDMQ has also been evaluated for its antimicrobial properties. Studies indicate it possesses broad-spectrum antimicrobial activity against various pathogens, including gram-positive bacteria and mycobacteria . The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Antitumor Activity
Research highlights the cytotoxic potential of CDMQ against cancer cell lines. In vitro studies have shown it exhibits significant cytotoxicity against human gastric adenocarcinoma cells with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy, particularly in targeting specific tumor types.
Toxicological Profile
Understanding the safety profile of CDMQ is crucial for its therapeutic application. Recent toxicity evaluations indicate that CDMQ has a favorable safety profile at concentrations up to 100 µM, with no significant cytotoxic effects observed in human hepatocellular carcinoma cell lines . The median lethal dose (LD50) in rodent models was found to be greater than 2000 mg/kg, indicating low acute toxicity .
Table 2: Toxicity Profile of this compound
Toxicity Parameter | Result |
---|---|
Acute Oral Toxicity | >2000 mg/kg |
Hepatotoxicity | Non-significant reduction in ATP at >100 µM |
Cardiotoxicity | No hERG channel inhibition at ≤25 µM |
Structure-Activity Relationship (SAR)
The biological activity of CDMQ can be influenced by structural modifications. Substituents at the 2 and 3 positions of the quinoxaline ring play a critical role in modulating potency against AChE and enhancing antimicrobial properties. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to enhance inhibitory activity against AChE .
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of quinoxaline could selectively inhibit AChE with varying potencies based on structural modifications . This highlights the importance of SAR in developing more effective AChE inhibitors.
- Antitumor Efficacy : In a comparative study, CDMQ was tested against several cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and potential as an antitumor agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2,3-dimethylquinoxaline, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, microwave-assisted protocols using 2,3-dichloroquinoxaline as a precursor significantly reduce reaction times compared to conventional heating (e.g., from 12 hours to 30 minutes under 150 W irradiation) . Key parameters affecting yields include:
- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity.
- Temperature : Optimal yields (e.g., 72–85%) are achieved at 90–110°C .
- Molar ratios : A 1:1.2 molar ratio of quinoxaline precursor to methylating agents minimizes side reactions.
Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : 1H-NMR shows distinct aromatic protons (δ 7.8–8.2 ppm) and methyl groups (δ 2.5–2.7 ppm). 13C-NMR confirms quinoxaline carbons (C-Cl at ~140 ppm) .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 206.6 ([M+H]+) with fragmentation patterns matching chloro and methyl substituents .
- X-ray crystallography (if crystalline): CCDC reference databases (e.g., 1983315 for analogous quinoxalines) provide structural validation .
Q. What are common impurities or byproducts during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted dichloroquinoxaline, over-methylated derivatives, or oxidative byproducts (e.g., quinoxaline oxides).
- Mitigation :
- Use inert atmospheres (N2/Ar) to prevent oxidation.
- Monitor reaction progress via TLC (Rf = 0.4 in 3:1 hexane/EtOAc).
- Employ scavengers like molecular sieves for moisture-sensitive steps .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
- Methodological Answer :
- Orthogonal experiments (e.g., Taguchi arrays) identify critical factors:
Factor | Level 1 | Level 2 | Level 3 |
---|---|---|---|
Solvent | DMF | DMSO | THF |
Temp (°C) | 80 | 100 | 120 |
Time (h) | 1 | 2 | 3 |
- Statistical analysis (ANOVA) reveals solvent polarity contributes 65% to yield variance, while temperature accounts for 25% .
- Response Surface Methodology (RSM) further refines optimal conditions .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)):
- HOMO-LUMO gaps (~4.2 eV) indicate electrophilic aromatic substitution susceptibility.
- Mulliken charges show chlorine as the most electronegative site (-0.32 e) .
- Molecular docking : For biological studies, AutoDock Vina predicts binding affinities to targets like 5-HT3 receptors (ΔG ≈ -8.2 kcal/mol) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Data triangulation : Compare assays (e.g., IC50 in enzymatic vs. cell-based tests).
- Meta-analysis : Pool data from heterogeneous studies (e.g., fluoropyrimidine trials in BTCs) to identify outliers or confounding variables .
- Reproducibility protocols : Standardize cell lines (e.g., HepG2 vs. HCT116) and solvent controls (DMSO ≤0.1% v/v) .
Properties
CAS No. |
17635-27-7 |
---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-chloro-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3 |
InChI Key |
XACYYUSRWZUNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Cl)C |
Origin of Product |
United States |
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